5-Bromo-N,N-diethyl-3-methylpicolinamide chemical structure
5-Bromo-N,N-diethyl-3-methylpicolinamide chemical structure
An In-Depth Technical Guide to 5-Bromo-Picolinamide Derivatives for Researchers
A Note on the Subject Compound: This guide addresses the chemical structure, properties, and synthesis of bromo-substituted N,N-diethylpicolinamides. The initial topic of interest, 5-Bromo-N,N-diethyl-3-methylpicolinamide (CAS No. 2586127-45-7) , is a compound for which there is exceedingly limited information available in peer-reviewed scientific literature and public chemical databases. Its primary documentation is confined to listings by chemical suppliers.
To provide a comprehensive and scientifically grounded resource for researchers, this guide will focus on the closely related and well-characterized analogue, 5-Bromo-N,N-diethylpicolinamide (CAS No. 673485-54-6) . The structural difference is the absence of a methyl group at the 3-position of the pyridine ring. The extensive data available for this analogue allows for a thorough exploration of the chemical class, offering valuable insights into its synthesis, properties, and potential applications that are likely transferable to other, less-studied derivatives.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The picolinamide scaffold, a pyridine ring with a carboxamide at the 2-position, is a privileged structure in medicinal chemistry. The addition of a bromine atom and a diethylamide group modifies its electronic properties, lipophilicity, and potential for intermolecular interactions.
A comparison of the basic identifiers for the target compound and its well-documented analogue is presented below.
Table 1: Compound Identification
| Identifier | 5-Bromo-N,N-diethyl-3-methylpicolinamide | 5-Bromo-N,N-diethylpicolinamide |
|---|---|---|
| CAS Number | 2586127-45-7[1][2] | 673485-54-6[3][4][5] |
| Molecular Formula | C₁₁H₁₅BrN₂O | C₁₀H₁₃BrN₂O[3] |
| IUPAC Name | 5-bromo-N,N-diethyl-3-methylpyridine-2-carboxamide | 5-bromo-N,N-diethylpyridine-2-carboxamide[3] |
| Synonyms | Not available | 5-bromo-N,N-diethyl-2-pyridinecarboxamide[6] |
The physicochemical properties of 5-Bromo-N,N-diethylpicolinamide have been computationally predicted and are available across several chemical databases. These properties are crucial for predicting solubility, membrane permeability, and metabolic stability.
Table 2: Physicochemical Properties of 5-Bromo-N,N-diethylpicolinamide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 257.13 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| XLogP3 | 2.1 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Caption: 2D Chemical Structure of 5-Bromo-N,N-diethylpicolinamide.
Proposed Synthesis and Mechanistic Rationale
A robust synthetic route to 5-Bromo-N,N-diethylpicolinamide can be designed based on established organic chemistry principles, involving two primary stages: synthesis of the key intermediate, 5-bromopicolinic acid, followed by amide bond formation.
Step 1: Synthesis of 5-Bromopicolinic Acid
The precursor, 5-bromopicolinic acid, can be synthesized via the oxidation of 5-bromo-2-methylpyridine. This transformation is a common method for converting methyl-substituted pyridines to their corresponding carboxylic acids.
Reaction: 5-Bromo-2-methylpyridine → 5-Bromopicolinic acid
Rationale for Reagent Choice: A strong oxidizing agent is required for this conversion. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. The reaction is typically performed in an aqueous solution under heating. The use of water as a solvent is advantageous for its low cost and safety profile, making the process suitable for larger-scale production[1].
Step 2: Amide Coupling with Diethylamine
The final step is the formation of the amide bond between 5-bromopicolinic acid and diethylamine. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, activation of the carboxylic acid is necessary.
Reaction: 5-Bromopicolinic acid + Diethylamine → 5-Bromo-N,N-diethylpicolinamide
Rationale for Experimental Choice: A standard and highly effective method for activating the carboxylic acid is its conversion to an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose. The resulting 5-bromopicolinoyl chloride is a highly reactive electrophile that readily reacts with the nucleophilic diethylamine to form the desired amide. This two-step, one-pot procedure is a common strategy in amide synthesis[3]. The reaction typically includes a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction, preventing the protonation of the diethylamine reactant.
Caption: Proposed two-stage synthesis of 5-Bromo-N,N-diethylpicolinamide.
Experimental Protocol (Proposed)
Step 1: Synthesis of 5-Bromopicolinic Acid
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To a solution of 5-bromo-2-methylpyridine in water, add potassium permanganate portion-wise.
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Heat the reaction mixture to reflux (approx. 85-95°C) for 2-3 hours, monitoring the disappearance of the purple permanganate color.
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Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
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Wash the precipitate with hot water.
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Combine the filtrates and acidify with concentrated HCl to a pH of ~3-4 to precipitate the product.
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Cool the mixture in an ice bath to maximize crystallization.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield 5-bromopicolinic acid[1].
Step 2: Synthesis of 5-Bromo-N,N-diethylpicolinamide
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Suspend 5-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
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Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Cool the reaction mixture back to 0°C.
-
In a separate flask, dissolve diethylamine (1.5 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
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Add the amine solution dropwise to the cooled acyl chloride solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure 5-Bromo-N,N-diethylpicolinamide.
Potential Applications and Scientific Context
-
Antitumor and Kinase Inhibition: Picolinamide derivatives have been extensively studied as potential antitumor agents. For example, novel N-methyl-picolinamide-4-thiol derivatives have demonstrated potent anti-proliferative activities against human cancer cell lines, with some compounds showing selective inhibition of Aurora-B kinase, a key regulator of mitosis[6][7]. The core picolinamide scaffold is crucial for interaction with kinase active sites.
-
Antimicrobial Activity: The incorporation of bromine into aromatic and heterocyclic scaffolds is a well-established strategy for enhancing antimicrobial potency. Brominated flavonoids and phenols have shown significant activity against various pathogenic bacteria and fungi[8][9]. The bromine atom increases the lipophilicity of the molecule, which can facilitate cell membrane penetration, and can also engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets. The combination of the picolinamide core with a bromine substituent makes this class of compounds promising candidates for antimicrobial screening.
-
Herbicidal and Photosynthesis Inhibition: Amides derived from quinoline-2-carboxylic acid, an isostere of picolinic acid, have been investigated for their ability to inhibit photosynthetic electron transport, a mechanism of action for many commercial herbicides[10]. This suggests that picolinamide derivatives could also be explored for applications in agrochemistry.
The bromine atom at the 5-position also serves as a versatile synthetic handle for further chemical modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the creation of diverse chemical libraries for screening against various biological targets[11].
Safety Information
As with any chemical substance, appropriate safety precautions must be taken when handling 5-Bromo-N,N-diethylpicolinamide.
Table 3: GHS Hazard Information for 5-Bromo-N,N-diethylpicolinamide
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark)[4][5] |
| Signal Word | Warning[4][5] |
| Hazard Statements | H302: Harmful if swallowed.[4][5]H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Storage | Sealed in dry, 2-8°C[4][5] |
Conclusion
5-Bromo-N,N-diethylpicolinamide represents a synthetically accessible heterocyclic compound with significant potential for applications in medicinal and materials chemistry. While direct research on this specific molecule is sparse, the analysis of its structure, properties, and the activities of closely related analogues provides a strong foundation for future investigation. The synthetic protocols outlined herein offer a reliable pathway to access this and similar compounds, enabling their evaluation as potential kinase inhibitors, antimicrobial agents, or functional organic molecules. The strategic placement of the bromine atom further enhances its value as a versatile intermediate for the development of more complex molecular architectures.
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